![molecular formula C27H27N3O4 B2638587 4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 890634-65-8](/img/structure/B2638587.png)

4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

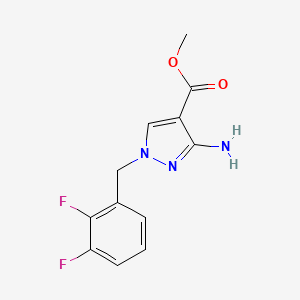

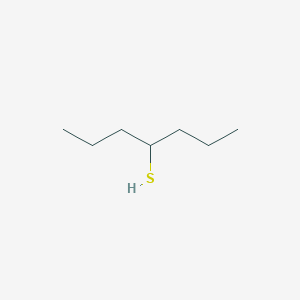

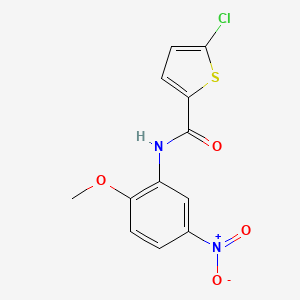

This compound is a complex organic molecule with several functional groups. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This group is fused to a pyrrolidinone group, which is a type of lactam, a cyclic amide. The molecule also contains methoxyphenyl groups, which are aromatic rings with a methoxy group (-OCH3) attached .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzimidazole and pyrrolidinone groups would form two fused rings, with the methoxyphenyl groups attached at various positions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact molecular structure and the presence of any additional functional groups .Wissenschaftliche Forschungsanwendungen

Molecular Stabilities and Docking Studies

- Benzimidazole derivatives, including those similar to the specified compound, have been studied for their anti-cancer properties. These compounds exhibit molecular stability and form strong inter-molecular hydrogen bonds, which are significant in binding with cancer targets. For instance, Karayel (2021) conducted a detailed study on the mechanism behind the anti-cancer properties of benzimidazole derivatives, highlighting their potential in cancer therapeutics (Karayel, 2021).

Synthesis and Characterization

- The synthesis and characterization of benzimidazole derivatives are crucial for understanding their properties and potential applications. Mickevičienė et al. (2014) synthesized mono- and disubstituted benzimidazoles and investigated their properties, contributing to the broader understanding of such compounds (Mickevičienė, Voskienė, & Mickevičius, 2014).

Traceless Synthesis on Solid Support

- The traceless solid-phase syntheses of benzimidazoles, as explored by Mazurov (2000), are relevant for the development of efficient and clean synthetic methods for such compounds. This approach is important for producing benzimidazole derivatives without leaving auxiliary functional groups in the products (Mazurov, 2000).

Catalytic Activity in Reactions

- The catalytic activity of benzimidazole derivatives in various chemical reactions is another area of interest. Shukla et al. (2021) discussed the synthesis and characterization of Pd(II) complexes with benzimidazole, which exhibits excellent catalytic activity, particularly in the Suzuki-Miyaura reaction (Shukla et al., 2021).

Antimicrobial Activity

- Some benzimidazole derivatives have shown promising antimicrobial activity. Salahuddin et al. (2017) synthesized and evaluated the antimicrobial activity of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, finding some compounds to be effective against various bacteria and fungi (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

Photophysical Properties

- The photophysical properties of benzimidazole-based compounds are noteworthy. Zhang et al. (2013) studied the near-infrared luminescent properties of hetero-tetranuclear Zn2Ln2 complexes self-assembled from benzimidazole-based ligands, demonstrating the potential of these compounds in optical and electronic applications (Zhang et al., 2013).

Synthesis of Benzimidazole Condensed Ring Systems

- The synthesis of benzimidazole condensed ring systems, as explored by Rida et al. (1988), highlights the diversity of compounds that can be derived from benzimidazole frameworks. This work is crucial for expanding the range of potential applications of such compounds (Rida et al., 1988).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O4/c1-32-21-9-7-8-20(17-21)30-18-19(16-26(30)31)27-28-22-10-3-4-11-23(22)29(27)14-15-34-25-13-6-5-12-24(25)33-2/h3-13,17,19H,14-16,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFAUQYXAMZSOLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B2638505.png)

![2-[[(E)-3-[3-[(2-Chlorobenzoyl)amino]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2638507.png)

![4-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2638517.png)